2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine

Description

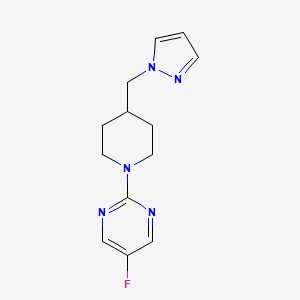

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features a pyrazole ring, a piperidine ring, and a fluoropyrimidine moiety

Properties

IUPAC Name |

5-fluoro-2-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5/c14-12-8-15-13(16-9-12)18-6-2-11(3-7-18)10-19-5-1-4-17-19/h1,4-5,8-9,11H,2-3,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJQQZZODRFQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic synthesis. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the piperidine moiety, and finally the attachment of the fluoropyrimidine group. Key reagents and conditions often include:

Pyrazole Formation: Starting from hydrazine and a 1,3-diketone under acidic conditions.

Piperidine Introduction: Using piperidine and formaldehyde in a Mannich reaction.

Fluoropyrimidine Attachment: Utilizing a nucleophilic substitution reaction with a fluorinated pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions with halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Conversion to alcohols or amines.

Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily explored for its antitumor properties. Research indicates that derivatives of pyrazole and pyrimidine exhibit significant activity against various cancer cell lines. For instance, studies have shown that 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), particularly when combined with established chemotherapeutics like doxorubicin .

2. Enzyme Inhibition

This compound has been investigated as a potential enzyme inhibitor , specifically targeting soluble epoxide hydrolase (sEH). Inhibition of sEH can lead to anti-inflammatory effects and reduced blood pressure by preventing the hydrolysis of epoxides to diols, which are associated with inflammatory processes .

3. Anti-inflammatory Activity

Research has indicated that compounds similar to this compound possess anti-inflammatory properties. For example, studies have documented the ability of pyrazole derivatives to inhibit prostaglandin synthesis, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Activity

In vitro studies demonstrated that this compound effectively inhibits the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). The cytotoxic effects were enhanced when used in combination with doxorubicin, indicating potential for use in combination therapies to improve treatment outcomes in resistant cancer types .

Case Study 2: Anti-inflammatory Effects

A series of experiments assessed the anti-inflammatory properties of pyrazole derivatives similar to this compound. Results showed significant inhibition of carrageenan-induced edema in animal models, demonstrating lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.

Mechanism of Action

The mechanism of action of 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-chloropyrimidine

- 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-bromopyrimidine

- 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-iodopyrimidine

Uniqueness

The fluorine atom in 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its halogenated analogs.

Biological Activity

The compound 2-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-5-fluoropyrimidine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring linked to a pyrazole moiety and a fluorinated pyrimidine, which may contribute to its biological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar piperidine and pyrazole structures have shown significant inhibition against various cancer cell lines. A study reported that pyrazole derivatives exhibited cytotoxic effects against glioma cells by inhibiting Na+/K(+)-ATPase activity, which is crucial for cancer cell proliferation .

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties. A series of synthesized compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, indicating strong anti-inflammatory activity . The presence of the piperidine moiety enhances this effect, making it a promising scaffold for anti-inflammatory drug development.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole compounds have also been extensively studied. Research indicates that certain derivatives exhibit potent activity against various bacterial strains, including E. coli and S. aureus. The incorporation of the piperidine group has been shown to enhance the antimicrobial efficacy of these compounds .

Case Study 1: Antitumor Activity

In a recent investigation, a series of pyrazole derivatives were synthesized and tested for their antitumor activity against human cancer cell lines. Among them, the compound exhibited significant growth inhibition in glioma cells, with IC50 values lower than those of established chemotherapeutics . This suggests that modifications in the structure can lead to enhanced therapeutic profiles.

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of pyrazole-based compounds. The results showed that these compounds could inhibit pro-inflammatory cytokines effectively, demonstrating their potential as therapeutic agents in inflammatory diseases .

Research Findings Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.